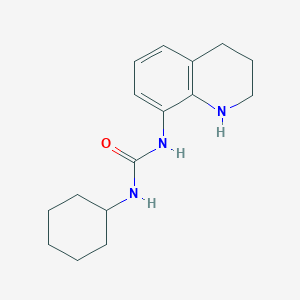

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4,6,10,13,17H,1-3,5,7-9,11H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPGGTZSLHZYIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC3=C2NCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclohexyl isocyanate+1,2,3,4-tetrahydroquinoline→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Urea vs. Carbamate: Urea’s dual hydrogen-bonding capacity (NH donors) may enhance target binding compared to carbamates, which lack strong donor properties.

- Tetrahydroquinolin Substitution: Substituent position (e.g., 8-yl in the target vs. 6-yl in Bozzini’s compound) alters steric accessibility and electronic profiles .

Biological Activity

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.37 g/mol. The compound features a cyclohexyl group and a tetrahydroquinoline moiety linked through a urea functional group. This unique structure may enhance its interaction with biological targets, particularly in the central nervous system (CNS) .

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydroquinoline under controlled conditions to ensure high yield and purity. The general reaction can be represented as:

This method allows for the formation of derivatives that may exhibit altered pharmacological properties .

Research indicates that this compound may modulate receptor activity within the endocannabinoid system. Preliminary studies suggest it could influence neurotransmitter systems implicated in mood regulation and neuroprotection .

Pharmacological Potential

The compound has shown promise in several areas:

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities that could be beneficial in treating neurodegenerative diseases.

- Cannabinoid Receptor Modulation : Its structural similarity to known cannabinoid receptor ligands suggests potential therapeutic applications in managing anxiety and depression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(1,2,3,4-Tetrahydroquinolin-8-yl)urea | Structure | Lacks cyclohexyl substitution |

| 6-Chloro-1-(cyclohexyl)-tetrahydroquinoline | Structure | Contains chlorine substituent |

| 4-Cyclohexyl-1-(1H-indol-5-yl)urea | Structure | Indole ring instead of tetrahydroquinoline |

Uniqueness : The presence of both cyclohexyl and tetrahydroquinoline groups potentially enhances receptor selectivity and pharmacokinetic properties .

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds. For instance:

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea?

- Methodological Answer : Utilize factorial design to systematically investigate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a 2^3 factorial design can minimize the number of experiments while identifying optimal conditions for yield and purity . Couple this with HPLC or NMR to monitor reaction progress and intermediates . Statistical tools like ANOVA can help prioritize influential variables and reduce variability .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. mass spectrometry) during compound characterization?

- Methodological Answer : Cross-validate results using complementary techniques:

- NMR : Confirm hydrogen environments and cyclohexyl/tetrahydroquinoline interactions via 2D-COSY or HSQC.

- Mass Spectrometry : Use high-resolution MS (HRMS) to resolve isotopic patterns and verify molecular formula.

- X-ray Crystallography : Resolve ambiguous structural features (if crystalline derivatives are obtainable) . Document solvent effects and tautomeric equilibria that may alter spectral interpretations .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ gradient chromatography (e.g., flash column chromatography with silica gel or reverse-phase C18) to separate polar byproducts. For persistent impurities, consider recrystallization using solvent pairs like ethyl acetate/hexane. Monitor purity via TLC with UV-active detection or HPLC-UV at λ = 254 nm .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and intermediates for synthesizing this compound?

- Methodological Answer : Apply quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) to model transition states and energy barriers for urea bond formation. Tools like Gaussian or ORCA can simulate reaction trajectories, while machine learning platforms (e.g., ICReDD’s workflow) automate condition optimization using experimental-computational feedback loops . Validate predictions with in situ FTIR or Raman spectroscopy .

Q. What strategies are recommended for resolving contradictory bioactivity data in in vitro vs. in vivo studies of this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.

- Solubility Enhancement : Use co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability.

- Target Engagement Studies : Apply SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to intended targets .

- Statistical Reconciliation : Apply Bland-Altman plots or mixed-effects models to quantify systemic vs. experimental variability .

Q. How can researchers leverage AI-driven process optimization tools (e.g., COMSOL Multiphysics) to scale up synthesis while maintaining fidelity?

- Methodological Answer : Implement digital twins to simulate reactor dynamics (e.g., heat/mass transfer in batch vs. flow systems). Train neural networks on historical reaction data to predict optimal scaling parameters (e.g., agitation rate, residence time). Validate with pilot-scale experiments and real-time PAT (process analytical technology) monitoring .

Q. What advanced techniques are suitable for probing the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Screens : Identify genetic modifiers of compound efficacy in disease-relevant cell lines.

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map target interactions.

- Cryo-EM/XRPD : Resolve structural changes in target proteins upon binding .

Data Management and Validation

Q. How should researchers ensure data integrity and reproducibility in studies involving this compound?

- Methodological Answer :

- Metadata Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for electronic lab notebooks (ELNs).

- Version Control : Use Git or DVC (Data Version Control) for tracking experimental iterations.

- Blinded Analysis : Implement double-blinding in bioassays to mitigate bias .

Q. What statistical methods are critical for analyzing dose-response relationships and toxicity thresholds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.